CYP11B2 Inhibitory Activity: 6-Methoxy vs. 7-Methoxy Dihydronaphthalene
In a series of heteroaryl-substituted dihydronaphthalenes, the compound with a 6-methoxy substituent (Compound 4) exhibited an IC50 of 2 nM for CYP11B2 inhibition. In contrast, shifting the methoxy to the 7-position (Compound 5) led to a 23-fold reduction in potency, with an IC50 of 45 nM [1]. This demonstrates a decisive advantage of the 6-methoxy configuration for potent target binding.
| Evidence Dimension | CYP11B2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 2 nM (for heteroaryl-substituted 6-methoxy-1,4-dihydronaphthalene derivative Compound 4) |
| Comparator Or Baseline | 7-methoxy isomer (Compound 5), IC50 = 45 nM |
| Quantified Difference | The 6-methoxy derivative is 22.5 times more potent than the 7-methoxy analog. |
| Conditions | Human CYP11B2 expressed in V79 MZh cells; substrate deoxycorticosterone at 100 nM. |
Why This Matters
This confirms that retaining the 6-methoxy architecture is critical for achieving nanomolar potency in CYP11B2 inhibition, making the 6-methoxy-1,4-dihydronaphthalene-2-carboxylic acid scaffold a non-substitutable starting point for medicinal chemistry programs in this area.
- [1] Voets, M., Antes, I., Scherer, C., Müller-Vieira, U., Biemel, K., Marchais-Oberwinkler, S., & Hartmann, R. W. (2006). Synthesis and evaluation of heteroaryl-substituted dihydronaphthalenes and indenes: potent and selective inhibitors of aldosterone synthase (CYP11B2) for the treatment of congestive heart failure and myocardial fibrosis. Journal of Medicinal Chemistry, 49(7), 2222-2231. View Source
